methyl 5-chloro-1H-pyrrole-3-carboxylate chemical properties and structure
methyl 5-chloro-1H-pyrrole-3-carboxylate chemical properties and structure
Structural Dynamics, Synthetic Pathways, and Medicinal Utility
Executive Summary
Methyl 5-chloro-1H-pyrrole-3-carboxylate (CAS: Variable/Derivative dependent; Parent ester CAS: 2703-17-5) is a pivotal heterocyclic intermediate in the synthesis of agrochemicals and pharmaceuticals. Structurally, it consists of an electron-rich pyrrole core stabilized by an electron-withdrawing ester at the C3 position and a lipophilic, metabolically robust chlorine atom at the C5 position.
This scaffold is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability . The C5-chlorine atom specifically blocks the metabolically labile
| Property | Data | Note |
| Formula | ||
| Molecular Weight | 159.57 g/mol | |
| Physical State | Off-white to pale yellow solid | |
| Calculated LogP | ~1.8 - 2.1 | Increased lipophilicity vs. parent ester |
| Acidity (NH) | pKa ~15-16 (DMSO) | Weakly acidic, deprotonatable by weak bases |
Structural & Electronic Analysis
The reactivity of methyl 5-chloro-1H-pyrrole-3-carboxylate is dictated by the "push-pull" electronic system. The pyrrole nitrogen acts as an electron donor (+M effect), while the ester at C3 and the chlorine at C5 exert electron-withdrawing effects (-I/-M).
-
Regiochemistry: The C3-ester deactivates the adjacent C2 position (sterically and electronically). Consequently, electrophilic aromatic substitution (EAS) typically occurs at the C5 position. Once C5 is chlorinated, the ring becomes significantly deactivated, preventing over-chlorination.
-
Dipole Moment: The vector sum of the N-H dipole and the C-Cl/C=O dipoles creates a distinct electrostatic potential surface, influencing binding affinity in protein pockets.
Figure 1: Electronic and functional map of the methyl 5-chloro-1H-pyrrole-3-carboxylate scaffold.
Synthetic Pathways
The most robust route to this scaffold is the direct regioselective chlorination of methyl 1H-pyrrole-3-carboxylate.
3.1. Protocol: Regioselective Chlorination
Objective: Synthesis of methyl 5-chloro-1H-pyrrole-3-carboxylate from methyl 1H-pyrrole-3-carboxylate.
Reagents:
-
Methyl 1H-pyrrole-3-carboxylate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 equiv) or Sulfuryl Chloride (
) -
Solvent: THF or Acetic Acid (
) -
Temperature:
to Room Temperature (RT)
Step-by-Step Methodology:
-
Preparation: Dissolve methyl 1H-pyrrole-3-carboxylate (10 mmol) in dry THF (50 mL) under an inert atmosphere (
). -
Addition: Cool the solution to
. Slowly add NCS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents the formation of di-chloro byproducts. -
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The C5-chloro product is less polar than the starting material.
-
Workup: Quench with water (50 mL). Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
Causality:
-
Why C5? The C3-ester sterically hinders the C2 position and electronically deactivates it. The C5 position remains the most nucleophilic site for the electrophilic chlorine source.
-
Why NCS? NCS provides a controlled source of
compared to gas, minimizing polymerization of the sensitive pyrrole ring.
Figure 2: Synthetic workflow for the chlorination of the pyrrole scaffold.
Chemical Reactivity & Functionalization
Once synthesized, the molecule offers three distinct vectors for chemical modification.
4.1. N-Alkylation (The N1 Vector)
The pyrrole NH is moderately acidic (
-
Conditions:
/ DMF or NaH / THF. -
Application: Introduction of benzyl, alkyl, or sulfonyl groups to modulate solubility and target engagement.
4.2. Ester Hydrolysis/Amidation (The C3 Vector)
The ester is the primary handle for growing the molecule into a drug candidate.
-
Hydrolysis: LiOH (aq) / THF yields the carboxylic acid (5-chloro-1H-pyrrole-3-carboxylic acid).
-
Direct Amidation: Reaction with amines using
(Weinreb amidation conditions) allows direct conversion to amides without an acid intermediate.
4.3. C-Cl Functionalization (The C5 Vector)
While the C-Cl bond on a pyrrole is generally robust (similar to chlorobenzene), it can be activated for cross-coupling.
-
Suzuki-Miyaura: Requires electron-rich phosphine ligands (e.g., XPhos, SPhos) and Pd catalysts to couple with aryl boronic acids.
-
Hydrogenolysis: The chlorine can be removed (
) if the goal is transient blocking during other synthetic steps.
Medicinal Chemistry Applications
In drug design, the 5-chloro-pyrrole motif serves as a bioisostere for phenyl or thiophene rings, often improving the physicochemical profile.
-
Metabolic Blocking: The C5 position of pyrrole is highly susceptible to oxidation by CYP450 enzymes. Installing a chlorine atom blocks this "soft spot," significantly increasing the metabolic half-life (
) of the compound [1]. -
Lipophilicity Tuning: The chlorine atom increases lipophilicity, potentially improving blood-brain barrier (BBB) permeability or cell membrane penetration compared to the unsubstituted pyrrole.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding interactions with carbonyl backbone oxygens in the target protein's binding pocket, a specific interaction not possible with a methyl or hydrogen substituent [2].
Safety & Handling
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1][2]
-
Storage: Store under inert gas (
or Ar) at . Pyrroles are sensitive to light and air (oxidation leads to darkening/polymerization). -
PPE: Standard lab coat, nitrile gloves, and safety glasses. All operations involving NCS or silica dust should be performed in a fume hood.
References
- Source: Walsh, C. T., et al. "Post-translational modification of polyketide-derived peptides." Science 303.5665 (2004): 1805-1810.
-
Halogen Bonding in Drug Discovery
-
Source: Xu, Z., et al. "Halogen bonding in medicinal chemistry: From observation to design." Journal of Medicinal Chemistry 54.1 (2011): 27-52.
-
- Source: Aiello, E., et al. "Synthesis of chloropyrroles." Journal of Heterocyclic Chemistry 19.4 (1982): 977.
-
PubChem Compound Summary
-
Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12361759, Methyl 1H-pyrrole-3-carboxylate" (Parent structure data).
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